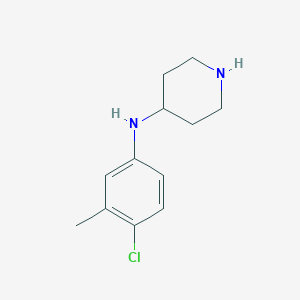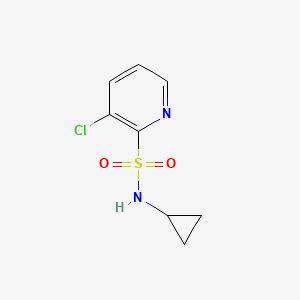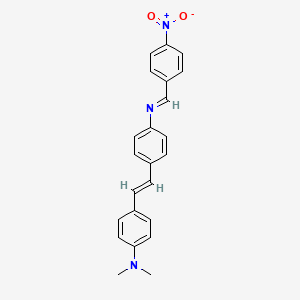
2-Chloro-4-isopropylpyridin-3-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom, an isopropyl group, and an amine group attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride typically involves the chlorination of 4-(1-methylethyl)-3-pyridinamine. This can be achieved through the reaction of 4-(1-methylethyl)-3-pyridinamine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines from nitro compounds.
Scientific Research Applications
2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and the isopropyl group play a crucial role in binding to the active site of the target, thereby modulating its activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by competing with the natural substrate for binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-3-pyridinamine
- 2-Chloro-4-ethyl-3-pyridinamine
- 2-Chloro-4-(1-methylpropyl)-3-pyridinamine
Uniqueness
2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved biological activity.
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
2-chloro-4-propan-2-ylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5(2)6-3-4-11-8(9)7(6)10;/h3-5H,10H2,1-2H3;1H |
InChI Key |
ITRSTYJPBGZXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


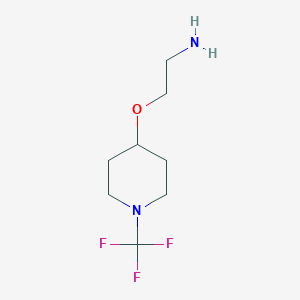
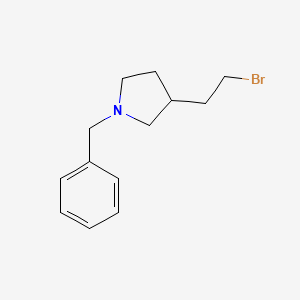
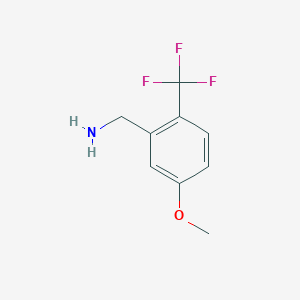

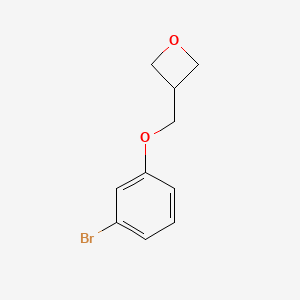

![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)
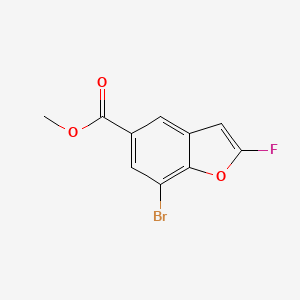
![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
